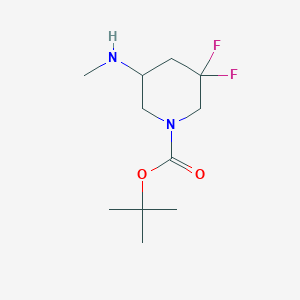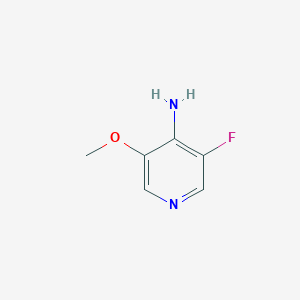![molecular formula C12H9FN2O2 B8226389 6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B8226389.png)
6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde is a fluorinated bipyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include increased metabolic stability and altered lipophilicity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination can be achieved using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to form fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Analyse Chemischer Reaktionen
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound can be used in the design of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde can be compared with other fluorinated bipyridine derivatives, such as:
6-Fluoro-6’-methoxy-2,2’-bipyridine: This compound has similar fluorination and methoxylation patterns but differs in the position of the functional groups.
2-Fluoro-6-methoxy-3,4’-bipyridine: This compound has a different substitution pattern, which can lead to variations in its chemical and biological properties
These comparisons highlight the uniqueness of 6-Fluoro-2’-methoxy-[3,4’-bipyridine]-5-carbaldehyde in terms of its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-methoxypyridin-4-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-11-5-8(2-3-14-11)9-4-10(7-16)12(13)15-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVCTOVDIZOQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(N=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B8226325.png)
![cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8226334.png)



![5-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B8226382.png)
![Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8226384.png)


![8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8226403.png)
![(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8226407.png)
